molecular formula C6H9NO2S B2451260 Spiro[2lambda6-thia-1-azabicyclo[3.1.0]hexane-3,1'-cyclopropane] 2,2-dioxide CAS No. 2470436-21-4

Spiro[2lambda6-thia-1-azabicyclo[3.1.0]hexane-3,1'-cyclopropane] 2,2-dioxide

Cat. No. B2451260
CAS RN: 2470436-21-4
M. Wt: 159.2
InChI Key: RCTQCSWDSMYIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar structures, such as 3-azabicyclo[3.1.0]hexanes, has been achieved through various methods including intramolecular cyclopropanation, metal-catalyzed oxidative cyclization of 1,6-enynes, and cyclopropanation of N-allylamino acid dimethylamides using Ti (ii) reagents . More recently, [3 + 2] cycloaddition

Scientific Research Applications

Synthesis of Functionalized Spirocycles

Spirocyclic compounds are synthesized through innovative methodologies that contribute significantly to material science and organic chemistry. For instance, Filatov et al. (2017) explored the synthesis of functionalized 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-Spiro[3-azabicyclo[3.1.0]hexane]oxindoles via one-pot three-component reactions. This method leverages substituted isatins, α-amino acids, and cyclopropenes to yield compounds with potential anticancer activity against human leukemia K562 cell line in vitro (Filatov et al., 2017).

Novel Heterocyclic Compounds as Antitumor Agents

Knyazev et al. (2021) studied novel heterocyclic compounds containing the 3-spiro[3-azabicyclo[3.1.0]hexane]oxindole framework for their potential as antitumor agents. Their research demonstrated significant cytostatic effects, suggesting a promising avenue for therapeutic applications in cancer treatment (Knyazev et al., 2021).

Advances in Cycloaddition Reactions

Research on cycloaddition reactions has facilitated the development of complex molecular structures with high precision. A study by Filatov et al. (2018) on the synthesis of complex compounds via one-pot three-component 1,3-dipolar cycloaddition reactions showcased the potential for creating a wide array of biologically significant scaffolds (Filatov et al., 2018).

Ring-Opening Polymerization

Seehof et al. (1993) demonstrated the ring-opening olefin metathesis polymerization (ROMP) of spiro(bicyclo[2.2.1]hept-2-ene-7,1'-cyclopropane), highlighting the application of spirocyclic compounds in polymer science. This research opens new pathways for creating materials with unique properties (Seehof et al., 1993).

Exploration of Pharmacological Activities

The pharmacological evaluation of novel synthesized compounds derived from spiro(cyclohexane-1,2′-thiazolidines) by Flefel et al. (2013) showcased moderate to good antibacterial, antioxidant, and anticancer activities. This study emphasizes the potential therapeutic applications of spirocyclic compounds in medicine (Flefel et al., 2013).

properties

IUPAC Name

spiro[2λ6-thia-1-azabicyclo[3.1.0]hexane-3,1'-cyclopropane] 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c8-10(9)6(1-2-6)3-5-4-7(5)10/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTQCSWDSMYIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC3CN3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2lambda6-Thia-1-azaspiro[bicyclo[3.1.0]hexane-3,1'-cyclopropane]-2,2-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.